![molecular formula C18H20N2O3 B2937051 5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide CAS No. 1421466-02-5](/img/structure/B2937051.png)
5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a tetrahydronaphthalene group, an isoxazole group, and a carboxamide group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom, is a key feature . The cyclopropyl group, a three-membered carbon ring, and the tetrahydronaphthalene group, a fused two-ring system, add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms . The carboxamide group could participate in condensation or hydrolysis reactions .Scientific Research Applications
Synthesis and Chemical Properties
Compounds structurally related to "5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide" have been synthesized through various methods, highlighting the versatility of synthetic chemistry in creating complex molecules. For instance, the synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives involving reactions with different aromatic aldehydes and subsequent treatments to produce various derivative compounds shows the complexity and versatility of synthetic routes available for such compounds. These methods enable the introduction of diverse functional groups, enhancing the chemical and biological properties of the resulting compounds (Hamdy et al., 2013).
Biological Activities and Applications
The biological activities of naphthalene derivatives have been extensively studied, with several compounds showing promising tumor inhibitory and antioxidant activities. For example, specific derivatives have exhibited significant potency against liver cancer cells, surpassing the activity of conventional drugs like doxorubicin. This highlights the potential therapeutic applications of such compounds in oncology (Hamdy et al., 2013).
Moreover, the modification of these compounds to reduce their lipophilicity and improve their pharmacokinetic profiles has been a focus of research. By altering certain chemical groups, researchers aim to enhance the compounds' bioavailability and therapeutic efficacy, demonstrating the critical role of chemical modifications in drug development (Abate et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The compound could potentially affect a variety of biochemical pathways. Indole derivatives, for instance, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, isoxazole derivatives have been found to possess a wide spectrum of biological activities and therapeutic potential , suggesting that they might have good ADME properties.
Result of Action
For instance, indole derivatives have been found to possess various biological activities , suggesting that the compound might have similar effects.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. The specific hazards would need to be determined through safety testing .
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(15-9-16(23-20-15)13-5-6-13)19-11-18(22)8-7-12-3-1-2-4-14(12)10-18/h1-4,9,13,22H,5-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGGTVXWZAHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide |
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